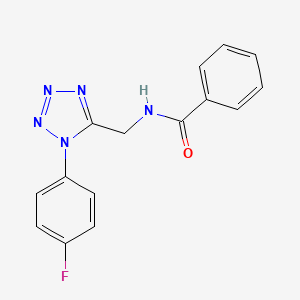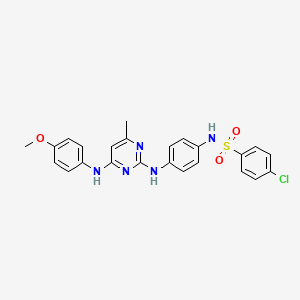
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group, a tetrazole ring, and a benzamide moiety. The incorporation of fluorine and tetrazole groups into the molecular structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Benzamide Moiety: The tetrazole intermediate is then reacted with benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl and tetrazole groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylbenzamides: Compounds containing a benzamide moiety linked to a benzyl group.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group, which exhibit similar chemical properties.
Tetrazole Derivatives: Compounds containing a tetrazole ring, known for their stability and biological activity.
Uniqueness
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE is unique due to the combination of its fluorophenyl, tetrazole, and benzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C15H12FN5O |
|---|---|
Poids moléculaire |
297.29 g/mol |
Nom IUPAC |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) |
Clé InChI |
MKCUYDVMSWDJGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine](/img/structure/B11255799.png)

![N-(2-chloro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11255814.png)
![9-(4-methylphenyl)-8-[(pyridin-2-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11255816.png)
![3-(2-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255818.png)

![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11255829.png)
![2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11255831.png)
![7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255841.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate](/img/structure/B11255857.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11255871.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11255874.png)
